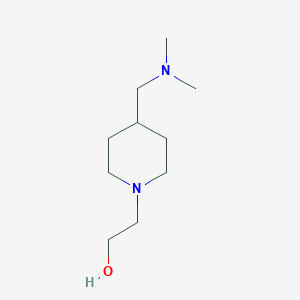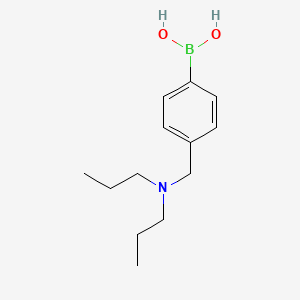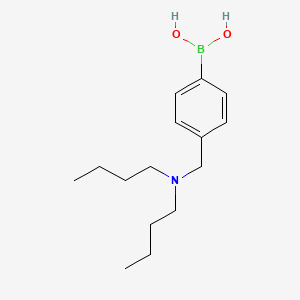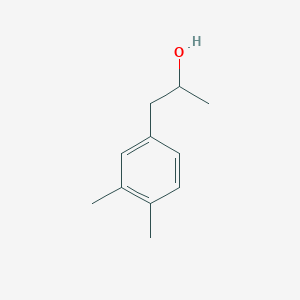
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a dimethylamino group attached to the piperidine ring, which is further substituted with an ethanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol typically involves the following steps:
Formation of Piperidine Derivative: : Piperidine is reacted with appropriate reagents to introduce the dimethylamino group at the 4-position.
Introduction of Ethanol Group: : The resulting piperidine derivative is then reacted with ethylene oxide or another suitable ethylating agent to introduce the ethanol group.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides (Cl⁻, Br⁻) and strong bases (e.g., sodium hydride, NaH) are typically employed.
Major Products Formed
Oxidation: : Piperidine-4-carboxylic acid, piperidine-4-aldehyde, and piperidine-4-one.
Reduction: : Piperidine-4-amine and piperidine-4-ol.
Substitution: : Various halogenated piperidines and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Wirkmechanismus
The mechanism by which 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol: can be compared with other similar compounds, such as:
4-Dimethylaminopyridine (DMAP): : Both compounds contain a dimethylamino group, but DMAP has a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: : Similar structure but lacks the ethanol group.
Piperidine: : The parent compound without any substituents.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of This compound .
Eigenschaften
IUPAC Name |
2-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-11(2)9-10-3-5-12(6-4-10)7-8-13/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPPXEADGWLFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![B-[4-[(2,3-dihydro-1H-indol-1-yl)methyl]phenyl]-Boronic acid](/img/structure/B7867310.png)












